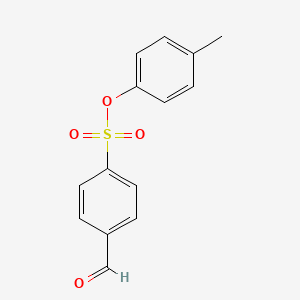
4-Methylphenyl 4-formylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 4-formylbenzenesulfonate is an organic compound with the molecular formula C14H12O4S. It is a derivative of benzaldehyde and benzenesulfonate, characterized by the presence of a formyl group and a methylphenyl group attached to a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-formylbenzenesulfonate typically involves the reaction of 4-methylphenol with 4-formylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-formylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-Methylphenyl 4-carboxybenzenesulfonate.
Reduction: 4-Methylphenyl 4-hydroxybenzenesulfonate.
Substitution: Products depend on the nucleophile used, such as 4-Methylphenyl 4-aminobenzenesulfonate when using an amine.
Scientific Research Applications
4-Methylphenyl 4-formylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-formylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group can enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzenesulfonic acid: Similar structure but lacks the methylphenyl group.
4-Methylphenyl 4-methylbenzenesulfonate: Similar structure but lacks the formyl group.
Uniqueness
4-Methylphenyl 4-formylbenzenesulfonate is unique due to the presence of both a formyl group and a methylphenyl group attached to a benzenesulfonate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research .
Properties
CAS No. |
106939-95-1 |
|---|---|
Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
(4-methylphenyl) 4-formylbenzenesulfonate |
InChI |
InChI=1S/C14H12O4S/c1-11-2-6-13(7-3-11)18-19(16,17)14-8-4-12(10-15)5-9-14/h2-10H,1H3 |
InChI Key |
OSADVPOIFTYDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















